molecular formula C11H21BrO2 B1268167 10-Bromoundecanoic acid CAS No. 18294-93-4

10-Bromoundecanoic acid

Cat. No. B1268167
CAS RN: 18294-93-4
M. Wt: 265.19 g/mol
InChI Key: GRTAZJUBVKWZPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromoundecanoic acid is a chemical compound with the linear formula C11H21BrO2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

10-Bromoundecanoic acid can be prepared from 10-bromodecanol via oxidation . It may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .


Molecular Structure Analysis

The molecular formula of 10-Bromoundecanoic acid is C10H19BrO2 . The average mass is 251.161 Da and the monoisotopic mass is 250.056839 Da .


Chemical Reactions Analysis

10-Bromoundecanoic acid may be employed as an alkylcarboxylate chain source in the preparation of alkylcarboxylate-grafted polyethylenimine . It may also be used in the synthesis of 10-(methylsulfinyl)decanoic acid .


Physical And Chemical Properties Analysis

The density of 10-Bromoundecanoic acid is approximately 1.2±0.1 g/cm3 . The boiling point is around 339.2±15.0 °C at 760 mmHg . The flash point is approximately 158.9±20.4 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 10-Bromoundecanoic acid serves as an intermediate product in the synthesis of nylon-11. Optimal conditions for its bromination reaction yield a high efficiency of 92% (Cui Jian, 2002).
  • It's also used in the synthesis of 11-bromoundecanoic acid, with optimal conditions involving a mixed solvent of benzene and toluene, leading to a yield of up to 91% (Yun Shao-jun, 2007).

Applications in Materials Science

  • In materials science, 10-Bromoundecanoic acid is used to study its packing on graphite. Scanning tunneling microscopy revealed significant differences in packing structures on graphite surfaces between 11-bromo and 12-bromo species (H. Fang, L. Giancarlo, G. Flynn, 1998).
  • It's also a precursor in the synthesis of 15-hydroxypentadecanoic acid from 10-undecenoic acid, involving a condensation process (L. I. Zakharkin, A. P. Pryanishnikov, 1982).

Corrosion Inhibition

  • A novel corrosion inhibitor containing 10-Bromoundecanoic acid has shown high efficiency in protecting carbon steel in acidic conditions, demonstrating both physical and chemical modes of adsorption (D. S. Chauhan et al., 2020).

Electrochemical Studies

  • Electrolysis of ω-bromocarboxylic acids, including 10-Bromoundecanoic acid, can yield various products like dibromides and esters, depending on the experimental conditions (R. Woolford, 1962).

Synthesis of Other Compounds

  • 10-Bromoundecanoic acid is used in synthesizing 11-aminoundecanoic acid, a monomer of nylon 11, with an optimized process yielding up to 72% efficiency (Xu Chun, 2002).
  • It's involved in the synthesis of 11-cycloheptylundecanoic acid, a component of thermoacidophile Alicyclobacillus cycloheptanicus (S. Hassarajani, V. R. Mamdapur, 1998).

Antimicrobial and Anti-Biofilm Activity

  • Novel betaines synthesized from 10-Bromoundecanoic acid demonstrated significant antimicrobial and anti-biofilm activities, showing potential in medical and industrial applications (Sathyam Reddy Yasa et al., 2017).

Safety And Hazards

10-Bromoundecanoic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this chemical .

properties

IUPAC Name

10-bromoundecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-10(12)8-6-4-2-3-5-7-9-11(13)14/h10H,2-9H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTAZJUBVKWZPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90337559
Record name 10-Bromoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

10-Bromoundecanoic acid

CAS RN

18294-93-4
Record name 10-Bromoundecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90337559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
10-Bromoundecanoic acid
Reactant of Route 2
10-Bromoundecanoic acid
Reactant of Route 3
Reactant of Route 3
10-Bromoundecanoic acid
Reactant of Route 4
Reactant of Route 4
10-Bromoundecanoic acid
Reactant of Route 5
Reactant of Route 5
10-Bromoundecanoic acid
Reactant of Route 6
Reactant of Route 6
10-Bromoundecanoic acid

Citations

For This Compound
35
Citations
M Takebayashi - Bulletin of the Chemical Society of Japan, 1940 - journal.csj.jp
… Urushibara(1) it was established that, while hydrogen bromide adds to pure undecenoic acid in toluene solution in the absence of oxygen to yield nearly pure 10-bromoundecanoic acid…
Number of citations: 9 www.journal.csj.jp
M Takebayashi - Bulletin of the Chemical Society of Japan, 1940 - journal.csj.jp
… While hydrogen bromide adds to undecenoic acid in benzene or toluene solution under the normal conditions to yield nearly pure 10bromoundecanoic acid, oxygen(1) and reduced …
Number of citations: 1 www.journal.csj.jp
O Simamura - Bulletin of the Chemical Society of Japan, 1940 - journal.csj.jp
… and to undecenoic acid follows the Markownikoff rule in the absence of peroxides and oxygen to yield the normal products, 1, 2-dibromopropane and 10-bromoundecanoic acid …
Number of citations: 6 www.journal.csj.jp
Y Urushibara, M Takebayashi - Bulletin of the Chemical Society of …, 1938 - journal.csj.jp
The addition of hydrogen bromide to pure undecenoic acid in toluene solution in the absence of air (oxygen) yields nearly pure 10-bromoundecanoic acid. M (2) The presence of air (…
Number of citations: 5 www.journal.csj.jp
D Landini, F Rolla - The Journal of Organic Chemistry, 1980 - ACS Publications
… 10-bromoundecanoic acid methylenecyclohexane … , 74036-97-8; 1,10-dibromoundecane, 74036-98-9; 10-bromoundecanoic acid, 18294-93-4; 1-bromo-l-methyIcyclohexane, 931-77-1; …
Number of citations: 61 pubs.acs.org
Y Urushibara, K Nambu, T Ando - Bulletin of the Chemical Society of …, 1940 - journal.csj.jp
… and 10-bromoundecanoic acid respectively, in a nearly pure state. The presence of a minute quantity of oxygen in the reacting mixtures causes a reversal of the direction of addition, the …
Number of citations: 1 www.journal.csj.jp
IS Alferiev, NR Vyavahare, CX Song… - MRS Online Proceedings …, 1999 - cambridge.org
… 10-Bromoundecanoic acid was found to be much less reactive than 6-bromohexanoic acid. The modified PU were precipitated with cold methanol, and according to IH NMR-analysis, …
Number of citations: 1 www.cambridge.org
H Machatzke, WR Vaughan - Journal of Pharmaceutical …, 1964 - Wiley Online Library
… prepared for study by alkylating IV with 10bromoundecanoic acid (lo), a reaction which produced tris-p-hydroxyethylsulfonium bromide as a by-product. Treatment of VII with thionyl …
Number of citations: 2 onlinelibrary.wiley.com
Y Urushibara, O Simamura - Bulletin of the Chemical Society of Japan, 1939 - journal.csj.jp
… dissolved in toluene, a portion of toluene was distilled off to remove moisture, and hydrogen bromide was passed immediately into the cooled solution, when 10-bromoundecanoic acid …
Number of citations: 14 www.journal.csj.jp
H Lee, Z He, CL Hussey, DL Mattern - Chemistry of materials, 1998 - ACS Publications
… Acid 5 was prepared by allylating thiol 4, while acid 9 was prepared by thiomethylation of 10-bromoundecanoic acid (8). Bromo acid 8 was also converted with thiourea to thiolate 12, …
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.